Cas no 66866-40-8 (7-Benzyloxy-D,L-tryptophan)
7-Benzyloxy-D,L-tryptophan Chemical and Physical Properties
Names and Identifiers
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- Tryptophan, 7-(phenylmethoxy)-
- 7-Benzyloxy-D,L-tryptophan
- 7-BENZYLOXY-DL-TRYPTOPHAN CRYSTALLINE
- 2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid
- MFCD00037969
- 2-Amino-3-(7-(benzyloxy)-1H-indol-3-yl)propanoicacid
- CS-0359038
- 66866-40-8
- DTXSID80370758
- 2-amino-3-[7-(benzyloxy)-1H-indol-3-yl]propanoic acid
- 7-(Phenylmethoxy)tryptophan
- NSC92542
- 7-BENZYLOXY-DL-TRYPTOPHAN
- SCHEMBL837541
- FT-0621358
- 2-Amino-3-(7-(benzyloxy)-1H-indol-3-yl)propanoic acid
- 7-(Benzyloxy)-DL-tryptophan
- NSC-92542
- B-2207
- 7-BenZyloxy-DL-tryptophan (O-BZl-DL-Trp-OH)
- DL-2-Amino-3-(7-benzyloxy-3-indolyl)propionic acid
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- MDL: MFCD00037969
- Inchi: 1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22)
- InChI Key: MWHVBFNZTDNYRK-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=CC2=C1NC=C2CC(C(=O)O)N
Computed Properties
- Exact Mass: 310.13200
- Monoisotopic Mass: 310.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 88.3Ų
Experimental Properties
- Color/Form: Gray solid
- Density: 1.323
- Melting Point: 234.5-236
- Boiling Point: 563.4°C at 760 mmHg
- Flash Point: 294.6°C
- Refractive Index: 1.682
- PSA: 88.34000
- LogP: 3.40160
7-Benzyloxy-D,L-tryptophan Security Information
- Hazard Statement: Irritant
- WGK Germany:3
-
Hazardous Material Identification:
- Storage Condition:−20°C
7-Benzyloxy-D,L-tryptophan Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Benzyloxy-D,L-tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR8850T-10mg |
7-(Benzyloxy)-DL-tryptophan |
66866-40-8 | 10mg |
£15.00 | 2025-02-20 | ||
| Apollo Scientific | OR8850T-100mg |
7-(Benzyloxy)-DL-tryptophan |
66866-40-8 | 100mg |
£190.00 | 2023-04-15 | ||
| Apollo Scientific | OR8850T-250mg |
7-(Benzyloxy)-DL-tryptophan |
66866-40-8 | 250mg |
£380.00 | 2023-04-15 | ||
| abcr | AB247947-10 mg |
7-Benzyloxy-DL-tryptophan (O-Bzl-DL-Trp-OH); . |
66866-40-8 | 10mg |
€84.50 | 2023-06-22 | ||
| TRC | B288500-5mg |
7-Benzyloxy-D,L-tryptophan |
66866-40-8 | 5mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B288500-10mg |
7-Benzyloxy-D,L-tryptophan |
66866-40-8 | 10mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B288500-20mg |
7-Benzyloxy-D,L-tryptophan |
66866-40-8 | 20mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B288500-50mg |
7-Benzyloxy-D,L-tryptophan |
66866-40-8 | 50mg |
$ 351.00 | 2023-04-18 | ||
| TRC | B288500-100mg |
7-Benzyloxy-D,L-tryptophan |
66866-40-8 | 100mg |
$ 666.00 | 2023-04-18 | ||
| TRC | B288500-200mg |
7-Benzyloxy-D,L-tryptophan |
66866-40-8 | 200mg |
$ 1154.00 | 2023-04-18 |
7-Benzyloxy-D,L-tryptophan Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 7-Benzyloxy-D,L-tryptophan
Comprehensive Overview of 7-Benzyloxy-D,L-tryptophan (CAS No. 66866-40-8): Properties, Applications, and Research Insights
7-Benzyloxy-D,L-tryptophan (CAS No. 66866-40-8) is a chemically modified derivative of the essential amino acid tryptophan, featuring a benzyloxy group at the 7-position of its indole ring. This structural modification enhances its utility in pharmaceutical research, peptide synthesis, and biochemical studies. The compound's unique properties, such as improved stability and solubility, make it a valuable intermediate in drug discovery and development. Researchers and industry professionals frequently search for "7-Benzyloxy-D,L-tryptophan uses" or "CAS 66866-40-8 suppliers," reflecting its growing demand in niche markets.
The D,L-tryptophan configuration in 7-Benzyloxy-D,L-tryptophan allows for versatile applications in chiral synthesis and enantiomeric studies. Its benzyl-protected hydroxyl group provides selective deprotection opportunities, a feature highly sought after in peptide coupling reactions. Recent trends in AI-driven drug discovery and green chemistry have spurred interest in this compound, as it aligns with sustainable synthesis goals. Questions like "How to synthesize 7-Benzyloxy-D,L-tryptophan?" or "Is 7-Benzyloxy-D,L-tryptophan safe for biomedical use?" dominate academic forums, highlighting its relevance in modern research.
From a commercial perspective, 7-Benzyloxy-D,L-tryptophan is often categorized under "high-value fine chemicals" due to its specialized applications. Its role in developing neurotransmitter analogs and enzyme inhibitors has been explored in recent studies, particularly in addressing neurological disorders. The compound's CAS registry number (66866-40-8) ensures precise identification in regulatory documents and patent filings, a critical factor for compliance-focused industries.
Innovations in biocatalysis and flow chemistry have further expanded the potential of 7-Benzyloxy-D,L-tryptophan. For instance, its incorporation into peptide-based therapeutics has shown promise in targeting GPCRs (G-protein-coupled receptors), a hot topic in precision medicine. Searches for "7-Benzyloxy-D,L-tryptophan solubility" or "66866-40-8 NMR data" indicate robust technical interest, underscoring the need for detailed physicochemical characterization.
In summary, 7-Benzyloxy-D,L-tryptophan (CAS No. 66866-40-8) bridges fundamental chemistry and cutting-edge biomedical research. Its adaptability to automated synthesis platforms and compatibility with bioorthogonal chemistry techniques position it as a future-proof building block. As the scientific community prioritizes molecular diversity and sustainable methodologies, this compound is poised to remain a focal point in both academic and industrial settings.
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